4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 73279-02-4
VCID: VC2156893
InChI: InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde

CAS No.: 73279-02-4

Cat. No.: VC2156893

Molecular Formula: C18H15NO4

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde - 73279-02-4

Specification

CAS No. 73279-02-4
Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde
Standard InChI InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2
Standard InChI Key WACIDFSJZAPASS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O

Introduction

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde is a synthetic organic compound that combines a benzaldehyde moiety with an isoindolone ring system connected via a propoxy linker. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde typically involves the coupling of a benzaldehyde derivative with an isoindolone precursor. This process may utilize various organic synthesis techniques, such as etherification reactions to form the propoxy linkage.

Synthesis Steps:

  • Starting Materials: Benzaldehyde derivatives and isoindolone precursors.

  • Reaction Conditions: Typically involves a solvent like DMF or DMSO, with a base such as NaH or K2CO3 to facilitate the etherification reaction.

  • Purification: Products are often purified using chromatography techniques.

Potential Applications

While specific applications of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde are not widely documented, compounds with similar structures have been explored in pharmaceutical research for their potential biological activities, such as enzyme inhibition or receptor binding.

Biological Activity

  • Isoindolone Rings: Known for potential biological activity, including enzyme inhibition.

  • Benzaldehyde Moiety: Can participate in various biochemical reactions due to its aldehyde group.

Research Findings and Future Directions

Research on 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde is limited, but related compounds have shown promise in medicinal chemistry. Future studies could focus on synthesizing analogs with modified functional groups to enhance biological activity or explore its potential in materials science.

Future Research Directions:

  • Biological Screening: Assessing the compound's activity against various biological targets.

  • Structural Modifications: Synthesizing derivatives with altered functional groups to improve activity or stability.

  • Materials Applications: Exploring potential uses in materials science, such as in organic electronics or as a building block for polymers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator